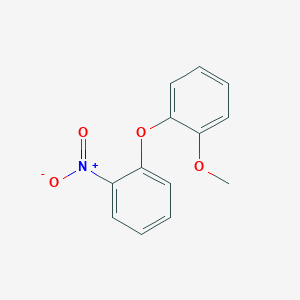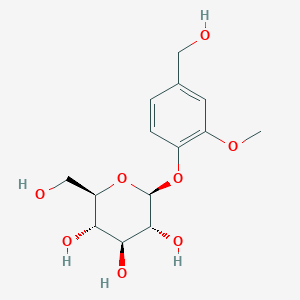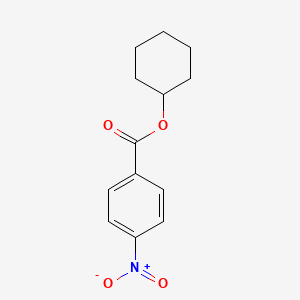
1,1-Dimethyl-2,3,4,5-tetraphenylsilole
描述
1,1-Dimethyl-2,3,4,5-tetraphenylsilole is a compound belonging to the class of siloles, which are silicon-containing heterocyclic compounds. Siloles are known for their unique electronic properties, making them of significant interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-2,3,4,5-tetraphenylsilole can be synthesized through a series of chemical reactions involving the formation of the silole ring and the introduction of phenyl groups. One common method involves the reaction of dichlorodimethylsilane with phenylacetylene in the presence of a catalyst such as palladium. The reaction conditions typically include an inert atmosphere, elevated temperatures, and the use of solvents like toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the process would involve optimizing reaction conditions, catalysts, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1,1-Dimethyl-2,3,4,5-tetraphenylsilole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed under an inert atmosphere.
Substitution: Halogens, organometallic compounds; reactions may require catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce various functionalized siloles .
科学研究应用
1,1-Dimethyl-2,3,4,5-tetraphenylsilole has a wide range of scientific research applications, including:
Chemistry: Used as a molecular rotor probe to investigate microviscosities of ionic liquids.
Medicine: Research into its use as a sensor for detecting biological molecules.
作用机制
The mechanism by which 1,1-Dimethyl-2,3,4,5-tetraphenylsilole exerts its effects is primarily related to its electronic properties. The compound’s photoluminescence is attributed to its ability to undergo aggregation-induced emission (AIE). This phenomenon occurs due to restricted intramolecular rotations, which enhance luminescence when the molecules aggregate . The molecular targets and pathways involved include interactions with various solvents and matrices, affecting its emission properties .
相似化合物的比较
Similar Compounds
- 1,1-Dimethyl-2,3,4,5-tetraphenylgermole
- 1,1,2,3,4,5-Hexaphenylgermole
- 1,1-Dimethoxy-2,3,4,5-tetraphenylsilole
- 1,1,2,2-Tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,5-cyclohexadiene
Uniqueness
1,1-Dimethyl-2,3,4,5-tetraphenylsilole is unique due to its high photoluminescence efficiency and its ability to exhibit aggregation-induced emission. Compared to similar compounds like germoles, siloles generally show greater enhancement of luminescence when aggregated . This makes this compound particularly valuable in applications requiring high emission efficiency and stability.
属性
IUPAC Name |
1,1-dimethyl-2,3,4,5-tetraphenylsilole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26Si/c1-31(2)29(25-19-11-5-12-20-25)27(23-15-7-3-8-16-23)28(24-17-9-4-10-18-24)30(31)26-21-13-6-14-22-26/h3-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCXDIGJYUOQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408380 | |
| Record name | 1,1-dimethyl-2,3,4,5-tetraphenylsilole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7641-40-9 | |
| Record name | 1,1-dimethyl-2,3,4,5-tetraphenylsilole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-[5-(1H-benzimidazol-2-yl)pentyl]-1H-benzimidazole](/img/structure/B1660355.png)

![1,2-Bis[3,5-bis(trifluoromethyl)phenyl]hydrazine](/img/structure/B1660359.png)

